

Application of Barium Benzoate in Pyrotechnic Compositions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium benzoate*

Cat. No.: *B1594676*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate, the barium salt of benzoic acid, serves multiple functions in pyrotechnic compositions. It is primarily utilized as a green colorant, an oxidizer, and a performance modifier. Its organic component, the benzoate anion, can act as a fuel, contributing to the overall energy of the pyrotechnic mixture. This dual functionality makes it a versatile ingredient in the formulation of various pyrotechnic devices, including fireworks, flares, and smoke compositions. Furthermore, **barium benzoate** has been noted for its ability to produce compositions with good combustion behavior and low smoke output.^{[1][2][3]} It has also been investigated as a passivator to reduce the sensitivity of chlorate-based explosives to friction and impact.^{[4][5]}

This document provides detailed application notes on the use of **barium benzoate** in pyrotechnics, experimental protocols for its synthesis and for the evaluation of pyrotechnic compositions containing it, and a summary of available quantitative data.

Application Notes

Green Color Agent

The most prominent application of **barium benzoate** in pyrotechnics is as a green color agent. [1][2][3] Upon combustion at high temperatures, barium compounds emit a characteristic green light. In the presence of a chlorine donor, gaseous barium monochloride (BaCl) is formed, which is the primary emitter of green light in most pyrotechnic flames, with emissions in the 505-535 nm range.[6] **Barium benzoate** can serve as the barium source for this reaction.

Advantages:

- Good Combustion Characteristics: Compositions with **barium benzoate** are reported to have good combustion behavior with low smoke and residue.[1][2][3]
- Dual Functionality: The benzoate anion can act as a fuel, which can simplify formulation design.

Oxidizer

Barium benzoate can also function as an oxidizer in pyrotechnic compositions, providing oxygen for the combustion of fuels.[1][2][3] This property is particularly useful in color compositions where it can contribute to the overall reaction while also providing the colorant.

Passivator for Chlorate-Based Compositions

A notable application of **barium benzoate** is as a passivator for pyrotechnic compositions containing chlorates.[4][5] Chlorate-based mixtures are known for their sensitivity to friction and impact, which poses significant safety risks. The addition of **barium benzoate** has been shown to decrease this sensitivity, making the compositions safer to handle and store. A patented process describes that the addition of **barium benzoate** to a chlorate-based gunpowder can reduce its friction sensitivity by approximately 56% and significantly lower its impact sensitivity. [4]

Data Presentation

The following tables summarize the available quantitative data for pyrotechnic compositions containing **barium benzoate**.

Table 1: Example Pyrotechnic Formulation with **Barium Benzoate**

Composition Name	Component	Percentage by Weight (%)	Role
MATRIX COMET	Potassium Chlorate	50	Oxidizer
Barium Benzoate	23	Green Colorant, Oxidizer	
Barium Carbonate	10	Green Colorant, Neutralizer	
Exfoliated Mica	10	Effect Component	
Bentonite Clay	6	Binder	
Guar Gum	1	Binder	

Table 2: Passivating Effect of **Barium Benzoate** on Chlorate Gunpowder

Parameter	Without Barium Benzoate	With Barium Benzoate	Reduction in Sensitivity
Friction Sensitivity	Not specified	Not specified	~56%
Impact Sensitivity	4 kg/m	13 kg/m	Increased Stability

Note: The impact sensitivity values from the source patent[4] indicate an increase in the energy required for ignition, hence an increase in stability.

Experimental Protocols

Protocol 1: Synthesis of Barium Benzoate

This protocol is adapted from a patented procedure for the preparation of **barium benzoate** for use as a passivator.[5]

Materials:

- Benzoic Acid ($C_7H_6O_2$)

- Barium Nitrate ($\text{Ba}(\text{NO}_3)_2$)
- Deionized Water

Equipment:

- Reaction vessel with heating and pressure control
- Sieves (8-10 mesh and 60-80 mesh)
- Drying oven
- Pulverizer

Procedure:

- Preparation of Reactants: Weigh 50.36 parts by weight of benzoic acid and 26.94 parts by weight of barium nitrate. Pass both materials through an 8-10 mesh sieve to ensure a uniform particle size.
- Mixing: Thoroughly mix the sieved benzoic acid and barium nitrate.
- Reaction:
 - Place the mixture into a reaction vessel.
 - Add approximately 22 parts by weight of water.
 - Heat the vessel to a temperature of 90-110 °C and maintain a pressure of 0.1-0.2 kg/cm² for 15-20 minutes.
- Cooling and Drying:
 - Cool the reaction mixture to approximately 60 °C and discharge it from the vessel.
 - Dry the product in a drying oven until the water content is between 2-3%.
- Finishing: Pulverize the dried **barium benzoate** and pass it through a 60-80 mesh sieve to obtain a fine powder.

Protocol 2: Preparation of a Green Pyrotechnic Composition

This protocol provides a general method for preparing a green-colored pyrotechnic composition based on the "MATRIX COMET" formulation.[\[7\]](#)

Materials:

- Potassium Chlorate ($KClO_3$), finely powdered
- **Barium Benzoate** ($C_{14}H_{10}BaO_4$), finely powdered
- Barium Carbonate ($BaCO_3$), finely powdered
- Exfoliated Mica
- Bentonite Clay
- Guar Gum
- Water/Alcohol mixture (as a binding solvent)

Equipment:

- Non-sparking mixing tools
- Sieves (e.g., 100-mesh)
- Drying equipment
- Press for consolidation (optional)

Procedure:

- Sieving: Individually pass all powdered components through a 100-mesh sieve to ensure they are fine and free-flowing. This is a critical step for homogeneity and consistent burning.

- Dry Mixing: On a clean, non-sparking surface (e.g., kraft paper), combine the sieved powders in the proportions specified in Table 1. Use a gentle diapering method (rolling the powder on the paper) to achieve a homogenous mixture. Avoid any methods that could generate friction or impact.
- Wetting and Granulation: Slowly add a fine mist of the water/alcohol binder solution to the dry powder while gently mixing. Add just enough liquid to create slightly damp, cohesive granules. Over-wetting will result in a paste that is difficult to work with and may affect performance.
- Drying: Spread the granulated composition in a thin layer on a drying screen and allow it to dry completely in a well-ventilated area, away from any sources of ignition.
- Consolidation (Optional): Once dry, the composition can be pressed into stars, comets, or other desired forms using a hydraulic press. The consolidation pressure will significantly affect the burn rate.

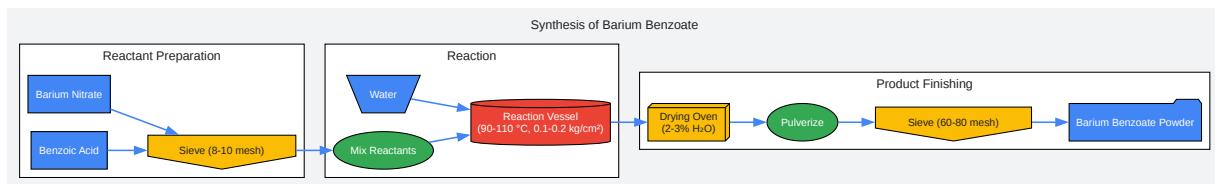
Protocol 3: Evaluation of Pyrotechnic Performance

This protocol outlines the procedures for testing the burn rate and spectral characteristics of a prepared pyrotechnic composition.

Equipment:

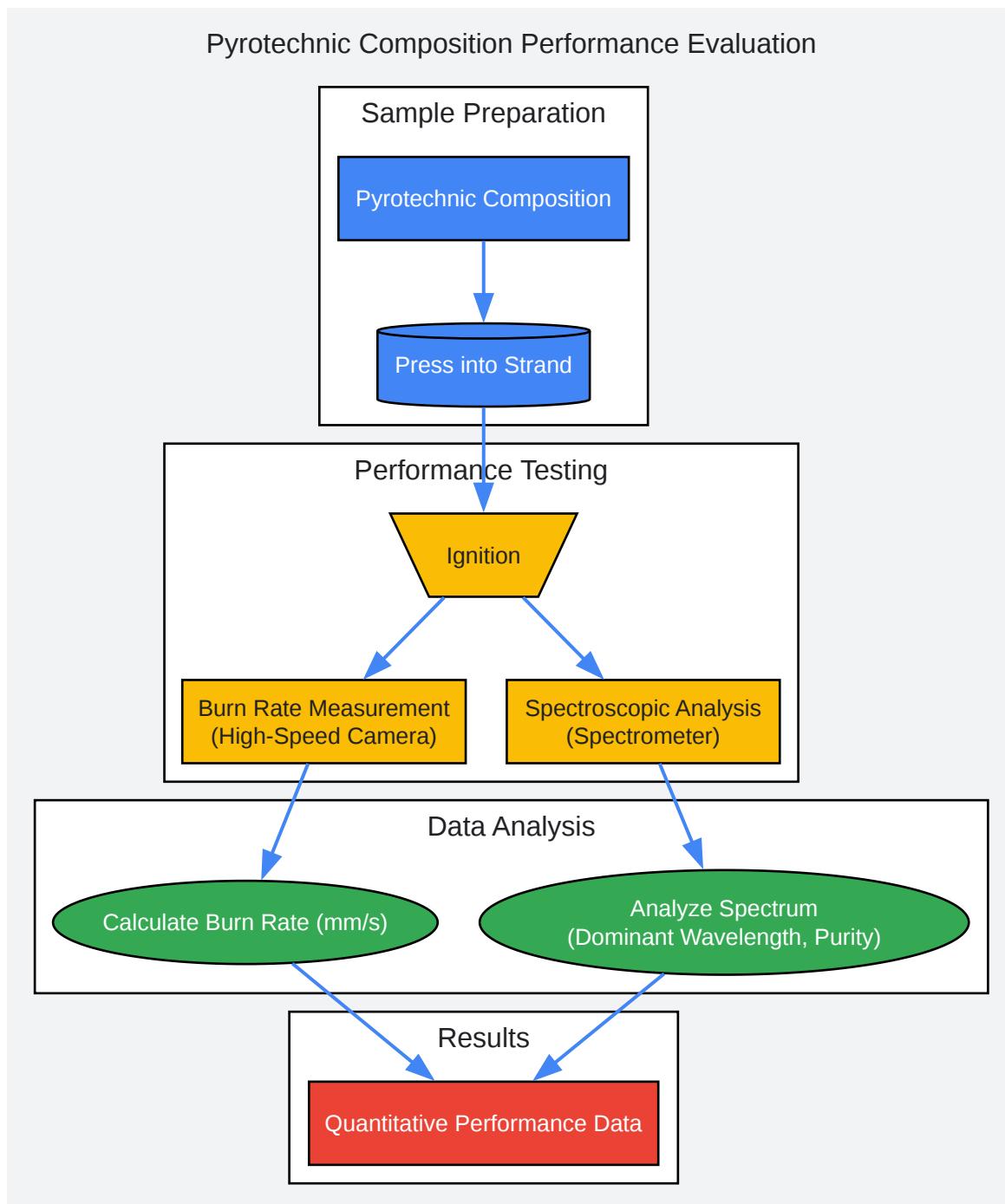
- Test stand for holding the pyrotechnic device
- Ignition system (e.g., electric match)
- High-speed camera or video recorder with a frame rate reference
- Spectrometer with a suitable range for visible light (e.g., 380-780 nm)
- Calibrated light source for spectrometer calibration
- Data acquisition system

Procedure:


- Burn Rate Measurement:

- Prepare a cylindrical sample ("strand") of the pyrotechnic composition with a known length.
- Mount the strand securely in the test stand.
- Position the camera to have a clear, side-on view of the entire length of the strand.
- Initiate the composition at one end using the ignition system and record the entire burn event.
- Analyze the video footage to determine the time it takes for the flame front to travel the known length of the strand.
- Calculate the linear burn rate in mm/s.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Spectroscopic Analysis:


- Set up the spectrometer to capture the light emitted from the burning pyrotechnic composition.
- Calibrate the spectrometer using a known light source.
- Ignite the pyrotechnic sample and record the emission spectrum throughout the burn.
- Analyze the spectral data to identify the emission peaks and their corresponding wavelengths. For green compositions, the primary interest is the emission from BaCl.[\[6\]](#)[\[11\]](#)[\[12\]](#)
- Determine the dominant wavelength and color purity of the flame.[\[13\]](#)

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **barium benzoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating pyrotechnic performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2017erp.com [2017erp.com]
- 3. 2017erp.com [2017erp.com]
- 4. CN1117048C - Barium benzoate and strontium benzoate used as passivator of chlorate series gunpowder - Google Patents [patents.google.com]
- 5. CN1242354A - Barium benzoate and strontium benzoate used as passivator of chlorate series gunpowder - Google Patents [patents.google.com]
- 6. Emission Studies of Selected Pyrotechnic Flames* [opg.optica.org]
- 7. ibb.ch [ibb.ch]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. jpyro.co.uk [jpyro.co.uk]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pyroistech.com [pyroistech.com]
- To cite this document: BenchChem. [Application of Barium Benzoate in Pyrotechnic Compositions: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594676#application-of-barium-benzoate-in-pyrotechnic-compositions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com